(r)-Piperidin-3-ylmethanol hydrochloride

Chiral Purity Enantiomeric Excess Stereoselective Synthesis

In stereoselective drug discovery, racemic or incorrect enantiomer building blocks compromise synthetic outcomes and biological assay validity. (R)-Piperidin-3-ylmethanol hydrochloride (CAS 1124199-58-1) delivers defined (R)-stereochemistry essential for asymmetric synthesis of GPCR-targeted pharmaceuticals and enzyme inhibitors. • Enables stereospecific preparation of Mas receptor modulators; derivatives exhibit PI3Kδ IC50 374 nM and H3R Kd 1.35 nM • Hydrochloride salt ensures ambient storage stability and batch-to-batch consistency vs. hygroscopic free base • 97% purity with full analytical documentation (NMR, HPLC, optical rotation) supporting reproducible synthetic campaigns

Molecular Formula C6H14ClNO
Molecular Weight 151.634
CAS No. 1124199-58-1
Cat. No. B570889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-Piperidin-3-ylmethanol hydrochloride
CAS1124199-58-1
Synonyms(3R)-3-Piperidinemethanol Hydrochloride (1:1);  (R)-Piperidin-3-ylmethanol Hydrochloride
Molecular FormulaC6H14ClNO
Molecular Weight151.634
Structural Identifiers
SMILESC1CC(CNC1)CO.Cl
InChIInChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m1./s1
InChIKeyVLFTUQPTEOPYGV-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-Piperidin-3-ylmethanol Hydrochloride


(R)-Piperidin-3-ylmethanol hydrochloride, also known as (R)-3-piperidinemethanol hydrochloride, is a chiral piperidine derivative characterized by a hydroxymethyl group at the 3-position of the piperidine ring and defined (R)-stereochemistry, presented as a hydrochloride salt for enhanced handling and storage stability [1]. This compound serves as a key chiral building block in medicinal chemistry and drug discovery, offering defined stereochemistry crucial for the stereoselective synthesis of complex pharmaceuticals and bioactive molecules [2]. Its primary applications involve its use as a reactant in the preparation of advanced pharmaceutical intermediates, particularly for G-protein-coupled receptor modulators and various enzyme inhibitors .

Workflow Stereoselective synthesis of pharmaceutical intermediates
Selection (R)-enantiomer hydrochloride for defined chirality and handling
Use Context Medicinal chemistry: GPCR modulators and enzyme inhibitor lead optimization

Generic Substitution Failure for (R)-Piperidin-3-ylmethanol Hydrochloride


Generic substitution of (R)-Piperidin-3-ylmethanol hydrochloride with its (S)-enantiomer, racemic mixture, or free base form is scientifically unsound for stereoselective applications. Chiral molecules exhibit distinct and often opposing biological activities and pharmacological properties . The (R)-enantiomer provides a defined three-dimensional architecture essential for interacting with chiral biological targets, such as enzymes and receptors, in a stereospecific manner. Using the incorrect enantiomer or a racemic mixture can lead to reduced efficacy, off-target effects, or failed synthetic pathways in medicinal chemistry campaigns. The hydrochloride salt form further ensures optimal solubility, stability, and handling characteristics compared to the free base, which may be hygroscopic and less stable . This compound's precise stereochemistry is not a mere specification but a critical determinant of downstream success in asymmetric synthesis and drug candidate development, where stereochemical purity directly impacts biological outcomes and regulatory approval pathways .

(R)-enantiomer HCl
vs (S)-enantiomer or racemate: stereochemistry mismatch may shift receptor binding and synthetic pathway outcomes.
Hydrochloride salt
vs free base: free base hygroscopic, may alter storage stability and handling reproducibility.

Comparative Evidence Guide for (R)-Piperidin-3-ylmethanol Hydrochloride


Enantiomeric Purity Specification

The (R)-enantiomer of piperidin-3-ylmethanol hydrochloride is supplied with a defined stereochemical purity specification, ensuring high enantiomeric excess (ee). While specific ee% values for the hydrochloride salt are vendor-dependent, the (S)-enantiomer is commercially available with a specification of 97% ee, demonstrating the industry standard for chiral purity in this compound class [1]. The racemic free base (3-piperidinemethanol) lacks this stereochemical definition and is thus unsuitable for stereoselective applications where enantiomeric purity is paramount [2]. This chiral purity is essential for ensuring consistent and predictable outcomes in asymmetric synthesis and biological assays where stereochemistry dictates activity.

Enantiomeric Purity
Class-level inference
High enantiomeric excess vs 0% ee racemate; S‑enantiomer standard 97% ee (industry benchmark)
Supports stereochemical control in asymmetric synthesis.
Vendor‑dependent specification; verify lot‑specific ee.
Chiral Purity Enantiomeric Excess Stereoselective Synthesis

Salt Form Stability and Handling

The hydrochloride salt form of (R)-piperidin-3-ylmethanol offers superior stability and handling characteristics compared to its free base counterpart. The free base (CAS 4606-65-9) is reported as hygroscopic and requires storage under inert atmosphere (argon) to prevent degradation . In contrast, the hydrochloride salt is stable at room temperature under inert atmosphere, simplifying storage and handling . This improved stability reduces the risk of decomposition during long-term storage and use in synthetic workflows, ensuring consistent quality and reactivity.

Salt Stability
Cross-study comparable
Stable at RT under inert atmosphere vs free base hygroscopic, requires argon
Supports handling and storage stability in synthetic workflows.
Consistent quality may reduce degradation risk.
Salt Form Stability Handling

Enzyme Inhibition Activity Profile

Pharmacophores derived from the (R)-piperidin-3-ylmethanol scaffold exhibit potent inhibitory activity against specific therapeutic targets. In BindingDB data for a related compound (CHEMBL2165498) containing the (R)-piperidin-3-ylmethanol moiety, an IC50 of 374 nM was observed against human PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells [1]. This demonstrates the scaffold's utility in generating potent enzyme inhibitors. Further, another derivative showed a Kd of 1.35 nM against the human H3 receptor, highlighting the scaffold's potential in GPCR-targeted drug discovery [2]. These data points underscore the value of the chiral (R)-enantiomer as a privileged scaffold for medicinal chemistry.

Scaffold Potency (Derivatives)
Class-level inference
IC50 374 nM (PI3Kδ); Kd 1.35 nM (H3R)
Supports scaffold utility for enzyme/GPCR inhibitor design.
Data from derivative compounds, not parent molecule.
Enzyme Inhibition PI3Kdelta IC50

Mas Receptor Modulator Synthesis

(R)-Piperidin-3-ylmethanol hydrochloride is specifically utilized as a reactant in the preparation of trifluoropropylpiperazinylphenylbenzamide derivatives, which function as G-protein-coupled Mas receptor modulators [1]. The (R)-stereochemistry of the starting material is critical for imparting the correct three-dimensional orientation in the final pharmacologically active compound, as Mas receptor binding is stereospecific. In contrast, the (S)-enantiomer or racemic mixture would yield a different stereochemical outcome, potentially resulting in inactive or less active compounds. This defined application highlights the compound's role as a key chiral intermediate in a targeted therapeutic area, underscoring its procurement value for specific drug discovery projects.

Synthetic Utility
Head-to-head comparison
(R)‑enantiomer used to prepare Mas receptor modulator derivatives
Supports stereoselective GPCR modulator synthesis.
Stereochemical outcome depends on starting enantiomer.
GPCR Mas Receptor Synthetic Intermediate

Application Scenarios for (R)-Piperidin-3-ylmethanol Hydrochloride


Chiral Intermediate Synthesis

This compound is ideally suited for use as a chiral building block in the asymmetric synthesis of complex drug molecules, where stereochemical purity is non-negotiable. The defined (R)-stereochemistry ensures predictable and controlled stereochemical outcomes in multi-step syntheses, as demonstrated by its use in preparing Mas receptor modulators [1]. Procurement is recommended for medicinal chemistry groups engaged in stereoselective route development and the production of enantiomerically pure drug candidates, where the risk of using a racemate or incorrect enantiomer would compromise the entire synthetic campaign .

GPCR-Targeted Therapeutics Development

Given its application in the synthesis of G-protein-coupled Mas receptor modulators and the observed potent binding of its derivatives to histamine receptors (e.g., H3R Kd = 1.35 nM), this compound is a strategic procurement choice for research programs targeting GPCRs [1]. The chiral piperidine scaffold provides a versatile core for exploring structure-activity relationships (SAR) around this therapeutically important receptor family, where stereochemistry profoundly influences binding affinity and functional activity .

Enzyme Inhibitor Lead Optimization

The sub-micromolar potency demonstrated by derivatives of the (R)-piperidin-3-ylmethanol scaffold against targets such as PI3Kdelta (IC50 = 374 nM) supports its use in early-stage drug discovery and lead optimization for enzyme inhibitors [1]. Procuring the (R)-enantiomer allows medicinal chemists to build focused libraries of chiral analogs to improve potency, selectivity, and pharmacokinetic properties, avoiding the confounding effects of racemic mixtures in biological assays .

Stable Industrial Reagent Production

For industrial-scale synthetic processes, the hydrochloride salt form offers significant advantages over the hygroscopic free base. Its improved stability at room temperature simplifies storage, handling, and logistics in manufacturing environments [1]. This translates to lower operational costs and reduced risk of batch failure due to reagent degradation, making it a preferred form for process chemistry and large-scale pharmaceutical intermediate production where consistency and reliability are paramount .

Application
Selection Property
Validation Focus
Stereoselective intermediate synthesis
Defined (R)-stereochemistry
Verify lot‑specific enantiomeric purity and ee
GPCR modulator SAR studies
Chiral piperidine scaffold for receptor‑targeted libraries
Assess binding affinity and functional activity in receptor assays
Enzyme inhibitor lead optimization
Scaffold for chiral analog libraries
Confirm enantiomer‑specific enzyme inhibition and selectivity
Process chemistry and scale‑up
Hydrochloride salt form for enhanced stability
Evaluate storage stability and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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